methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene carboxylates This compound is characterized by its unique structure, which includes a thiophene ring, a sulfamoyl group, and a difluorophenyl moiety
Mechanism of Action
Target of Action
The compound contains a2,5-difluorophenyl group, which is often used in the synthesis of biologically active compounds
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. The compound’s structure suggests it might undergoSuzuki–Miyaura cross-coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
thiophene ring in the compound suggests it might be involved in various biochemical reactions. Thiophene derivatives are known to exhibit a variety of biological effects and are used in the synthesis of advanced compounds with various biological effects .
Result of Action
thiophene ring in the compound suggests it might have various biological effects. Thiophene derivatives are known to exhibit a variety of pharmacological properties .
Action Environment
For example, the presence of a thiophene ring in the compound suggests it might be sensitive to oxidative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-difluoroaniline with thiophene-2-carboxylic acid under specific conditions to form the intermediate product. This intermediate is then subjected to further reactions involving sulfonylation and esterification to yield the final compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Comparison with Similar Compounds
Methyl 2-(3,5-difluorophenyl)acetate: This compound shares the difluorophenyl moiety but differs in its overall structure and functional groups.
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness: Methyl 3-({[(2,5-difluorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 3-[[2-(2,5-difluoroanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N2O5S2/c1-13-4-6-16(10-14(13)2)26(12-20(27)25-18-11-15(23)5-7-17(18)24)33(29,30)19-8-9-32-21(19)22(28)31-3/h4-11H,12H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWWGXKVGWNTMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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